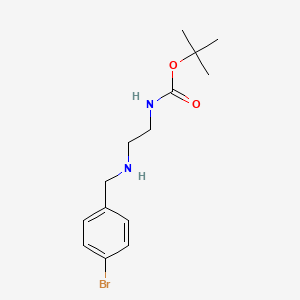
tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate
描述
Tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21BrN2O2 and its molecular weight is 329.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (2-((4-bromobenzyl)amino)ethyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a 4-bromobenzyl amino group. The presence of the bromine atom enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The amino group can form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects.
Antibacterial Activity
Research has indicated that derivatives of tert-butyl carbamates exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against strains such as E. coli, M. luteus, and B. cereus. These studies utilized microdilution broth susceptibility assays to evaluate antibacterial activity, demonstrating that certain derivatives possess low toxicity while maintaining high antibacterial efficacy .
Anticancer Potential
In studies focusing on cancer biology, compounds with similar structural features have been investigated for their potential as anticancer agents. The interaction of these compounds with BET (bromodomain and extraterminal domain) proteins has been highlighted, where degradation of BRD4 through small-molecule degraders resulted in significant transcriptional changes in T-cell acute lymphoblastic leukemia models. This suggests that similar compounds may exhibit anticancer properties through modulation of gene expression pathways .
Study 1: Antibacterial Evaluation
A study synthesized several derivatives based on the tert-butyl framework and evaluated their antibacterial activity against various bacterial strains. The results indicated that some compounds were highly active against E. coli and M. luteus, outperforming standard control agents in terms of efficacy while exhibiting minimal toxicity in cytotoxicity assays .
| Compound Name | Activity Against E. coli | Activity Against M. luteus | Toxicity Level |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Low |
| Compound C | Low | Low | Moderate |
Study 2: Anticancer Mechanisms
In a comparative analysis involving small-molecule degraders targeting BRD4, it was found that degradation of this protein led to reduced expression of c-MYC and subsequent induction of apoptosis in leukemia cell lines. This study underscores the potential for compounds like this compound to serve as leads in developing novel anticancer therapies .
属性
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)methylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSWSYUCLOSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















